molecular formula C13H18O2 B1467868 1-(4-Isobutoxyphenyl)-propan-2-one CAS No. 1266949-83-0

1-(4-Isobutoxyphenyl)-propan-2-one

Cat. No. B1467868
CAS RN: 1266949-83-0
M. Wt: 206.28 g/mol
InChI Key: QYYVJNNQGGWQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isobutoxyphenyl)-propan-2-one, also known as IBOP, is a synthetic compound that has been used in a variety of scientific applications. IBOP is a compound of the class known as phenylpropanoids, which are organic compounds that are derived from phenylalanine. IBOP has been used in a variety of research settings, including in laboratory experiments, to study the biochemical and physiological effects of the compound.

Scientific Research Applications

1-(4-Isobutoxyphenyl)-propan-2-one has been used in a variety of scientific research applications, including in laboratory experiments to study the biochemical and physiological effects of the compound. 1-(4-Isobutoxyphenyl)-propan-2-one has also been used as a model compound in drug design and development studies, as well as in the development of new materials. In addition, 1-(4-Isobutoxyphenyl)-propan-2-one has been used to study the catalytic activity of enzymes, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1-(4-Isobutoxyphenyl)-propan-2-one is not fully understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter. 1-(4-Isobutoxyphenyl)-propan-2-one is also thought to act as an agonist of the muscarinic acetylcholine receptor, which is responsible for the transmission of signals between nerve cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Isobutoxyphenyl)-propan-2-one are not fully understood, however, research has suggested that 1-(4-Isobutoxyphenyl)-propan-2-one may act as an inhibitor of acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain. In addition, 1-(4-Isobutoxyphenyl)-propan-2-one has been found to act as an agonist of the muscarinic acetylcholine receptor, which could lead to increased levels of neurotransmitter release. In addition, 1-(4-Isobutoxyphenyl)-propan-2-one has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Isobutoxyphenyl)-propan-2-one in laboratory experiments include the fact that it is a relatively stable compound, and it is relatively easy to synthesize. In addition, 1-(4-Isobutoxyphenyl)-propan-2-one is relatively inexpensive and can be used in a variety of laboratory settings. The main limitation of using 1-(4-Isobutoxyphenyl)-propan-2-one in laboratory experiments is that its mechanism of action is not fully understood, and its effects on the body are not fully understood.

Future Directions

For research on 1-(4-Isobutoxyphenyl)-propan-2-one include further studies on its biochemical and physiological effects, as well as studies on its potential therapeutic applications. In addition, further studies on its mechanism of action, as well as on its potential toxicity and safety profile, are needed. Additionally, further research is needed to explore the potential of 1-(4-Isobutoxyphenyl)-propan-2-one as a model compound for drug design and development. Finally, further research is needed to explore the potential of 1-(4-Isobutoxyphenyl)-propan-2-one as a tool for the study of the structure and function of proteins.

properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)9-15-13-6-4-12(5-7-13)8-11(3)14/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYVJNNQGGWQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutoxyphenyl)-propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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